molecular formula C15H19Cl2NO3 B438368 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide CAS No. 314284-26-9

4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide

Cat. No.: B438368
CAS No.: 314284-26-9
M. Wt: 332.2g/mol
InChI Key: GABMJAKPNJWWBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is an organic compound that belongs to the class of phenoxy herbicides. It is characterized by the presence of a dichlorophenoxy group and an oxolan-2-ylmethyl group attached to a butanamide backbone. This compound is primarily used in agricultural applications for weed control due to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide typically involves the following steps:

    Preparation of 2,4-dichlorophenol: This is achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

    Formation of 2,4-dichlorophenoxybutanoic acid: The 2,4-dichlorophenol is reacted with butyric acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxy acid.

    Amidation: The 2,4-dichlorophenoxybutanoic acid is then reacted with oxolan-2-ylmethylamine under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The process involves continuous monitoring and optimization of reaction parameters to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide has several applications in scientific research:

    Chemistry: Used as a model compound to study herbicidal activity and structure-activity relationships.

    Biology: Investigated for its effects on plant physiology and metabolism.

    Medicine: Explored for potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of new herbicidal formulations and agricultural products.

Mechanism of Action

The herbicidal activity of 4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is primarily due to its ability to mimic natural plant hormones called auxins. By binding to auxin receptors, the compound disrupts normal plant growth and development, leading to uncontrolled cell division and ultimately plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and differentiation.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.

    MCPA (2-methyl-4-chlorophenoxyacetic acid): A related compound used for broadleaf weed control.

    Dicamba (3,6-dichloro-2-methoxybenzoic acid): A benzoic acid derivative with herbicidal activity.

Uniqueness

4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide is unique due to its specific structural features, such as the oxolan-2-ylmethyl group, which may confer distinct physicochemical properties and biological activity compared to other phenoxy herbicides. This uniqueness can result in different efficacy, selectivity, and environmental behavior.

Properties

CAS No.

314284-26-9

Molecular Formula

C15H19Cl2NO3

Molecular Weight

332.2g/mol

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(oxolan-2-ylmethyl)butanamide

InChI

InChI=1S/C15H19Cl2NO3/c16-11-5-6-14(13(17)9-11)21-8-2-4-15(19)18-10-12-3-1-7-20-12/h5-6,9,12H,1-4,7-8,10H2,(H,18,19)

InChI Key

GABMJAKPNJWWBI-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CC(OC1)CNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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